molecular formula C8H9NO3 B13594769 2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoacetic acid

2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoacetic acid

Cat. No.: B13594769
M. Wt: 167.16 g/mol
InChI Key: QJNVQJWDPGIHFU-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoacetic acid is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of two methyl groups at positions 2 and 5 of the pyrrole ring, and an oxoacetic acid moiety at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with oxalyl chloride to form the corresponding acyl chloride, which is then hydrolyzed to yield the oxoacetic acid derivative. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification methods like recrystallization and chromatography may be used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a wide range of derivatives.

Scientific Research Applications

2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse effects depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methyl-1H-pyrrol-3-yl)-2-oxoacetic acid
  • 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol
  • (2E)-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid

Uniqueness

2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoacetic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of the oxoacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C8H9NO3/c1-4-3-6(5(2)9-4)7(10)8(11)12/h3,9H,1-2H3,(H,11,12)

InChI Key

QJNVQJWDPGIHFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C)C(=O)C(=O)O

Origin of Product

United States

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